

Application Note: Quantification of Norfenefrine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Norfenefrine hydrochloride

Cat. No.: B1164897

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Audience: This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and sample analysis.

Introduction

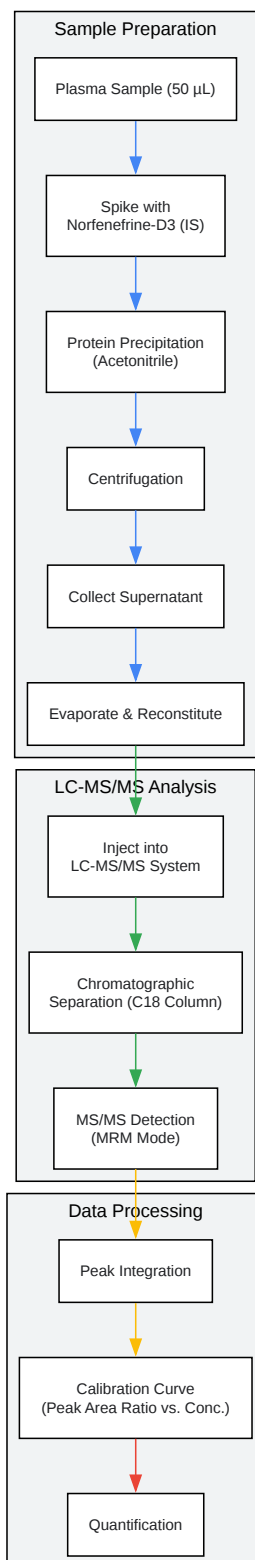
Norfenefrine is an adrenergic agent used clinically as a sympathomimetic drug.^[1] Accurate and reliable quantification of norfenefrine in plasma is crucial for pharmacokinetic studies, clinical monitoring, and anti-doping control.^{[1][2]} Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for bioanalytical quantification.^{[3][4][5]}

This application note details a robust and sensitive LC-MS/MS method for the determination of norfenefrine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is validated to meet the rigorous standards of bioanalytical method validation guidelines.

Experimental Workflow

The overall analytical workflow consists of plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Figure 1. Overall Experimental Workflow



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A diagram of the complete analytical process.

Materials and Reagents

- Analytes: Norfenefrine HCl, Norfenefrine-D3 HCl (Internal Standard)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
- Plasma: K2 EDTA Human Plasma

Detailed Protocols

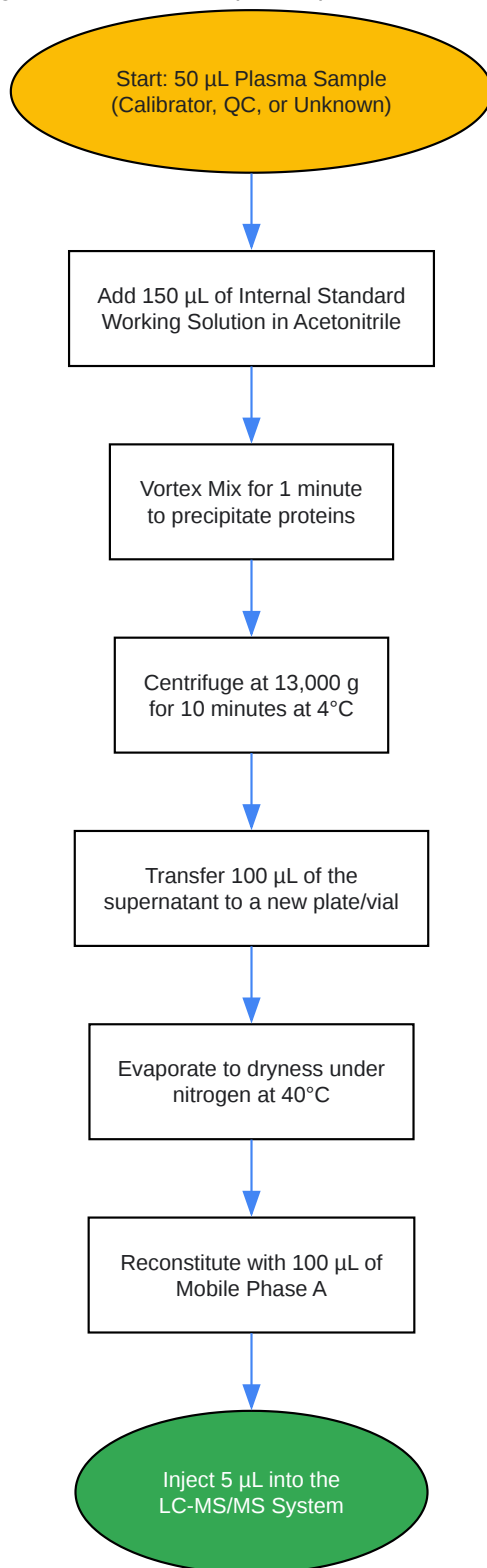
Standard and QC Sample Preparation

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of norfenefrine and norfenefrine-D3 in methanol.
- Working Standard Solutions: Serially dilute the norfenefrine primary stock with 50:50 (v/v) methanol/water to prepare working standards for calibration curve (CC) points.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the norfenefrine-D3 primary stock with acetonitrile.
- Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create CCs and quality control (QC) samples at low, medium, and high concentrations. A 5% spike volume is recommended to minimize matrix effects.

Plasma Sample Preparation Protocol

This protocol is based on a conventional protein precipitation technique, which is effective for removing proteins from plasma samples.[\[6\]](#)

Figure 2. Plasma Sample Preparation Workflow



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A step-by-step diagram of the sample extraction process.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The chromatographic separation is performed using a C18 reversed-phase column with a gradient elution.[\[6\]](#)

Parameter	Value
LC System	Agilent 1290 UHPLC or equivalent
Column	Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 μ m) [6]
Column Temperature	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	5 μ L
Run Time	4.0 minutes

Table 1: LC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.00	98.0	2.0
0.50	98.0	2.0
2.50	5.0	95.0
3.00	5.0	95.0
3.10	98.0	2.0
4.00	98.0	2.0

Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

Parameter	Value
MS System	Sciex API 6500 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	9 psi
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	60 psi

Table 2: MRM Transitions and Parameters

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	Collision Energy (V)	Declustering Potential (V)
Norfenefrine (Quantifier)	154.2	91.2	100	21	60
Norfenefrine (Qualifier)	154.2	65.2	100	35	60
Norfenefrine-D3 (IS)	157.2	94.2	100	21	60
MRM transitions for norfenefrine are based on published data. [2]					

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. All parameters met the acceptance criteria outlined in regulatory guidelines for bioanalytical method validation.

Table 3: Quantitative Performance Summary

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.998
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Accuracy at LLOQ	95.5% - 108.2%
Precision (CV%) at LLOQ	\leq 8.5%
Intra-day Accuracy (QC Low, Mid, High)	97.1% - 104.5%
Intra-day Precision (CV%) (QC Low, Mid, High)	\leq 6.8%
Inter-day Accuracy (QC Low, Mid, High)	98.3% - 106.1%
Inter-day Precision (CV%) (QC Low, Mid, High)	\leq 7.9%
Mean Extraction Recovery	Norfenefrine: 91.5%, Norfenefrine-D3: 93.2%
Matrix Effect	Corrected by the internal standard (IS-normalized matrix factor: 0.95 - 1.04)
Stability (Freeze-Thaw, Bench-Top, Long-Term)	Stable (recovery within \pm 15% of nominal)

Note: The data presented are representative and based on typical performance for similar validated bioanalytical methods.[3][5][6][7]

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of norfenefrine in human plasma. The protein precipitation sample preparation is straightforward and efficient. The method demonstrates excellent sensitivity, accuracy, and precision over a wide linear range, making it suitable for high-throughput analysis in clinical and research settings.

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